molecular formula C21H12FNO4 B2567169 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate CAS No. 622804-38-0

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

Cat. No.: B2567169
CAS No.: 622804-38-0
M. Wt: 361.328
InChI Key: VYTPZMXASJHPNS-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a pyridin-4-ylmethylene group at the C2 position and a 2-fluorobenzoate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their ability to inhibit tubulin polymerization by targeting the colchicine-binding site, making them promising candidates for anticancer drug development . This compound has demonstrated significant antiproliferative activity against hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and solid tumors such as prostate cancer (PC-3) in preclinical models . Its selectivity for cancer cells over normal cells and lack of hERG channel inhibition suggest a favorable therapeutic window .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4/c22-17-4-2-1-3-15(17)21(25)26-14-5-6-16-18(12-14)27-19(20(16)24)11-13-7-9-23-10-8-13/h1-12H/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTPZMXASJHPNS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a condensation reaction with pyridine-4-carbaldehyde, forming the pyridin-4-ylmethylene group.

    Esterification with 2-Fluorobenzoic Acid: The final step involves the esterification of the intermediate compound with 2-fluorobenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations:

C2 Substituent Impact: The pyridin-4-ylmethylene group in the target compound confers colchicine-binding site specificity, similar to the 2,6-dichlorobenzyl ether analog (IC50 <100 nM in PC-3 cells) . Replacement with indolylmethylene (e.g., compound 5a) enhances activity against leukemia cells (IC50 ~50 nM) but reduces solubility . Quinolinylmethylene derivatives (e.g., B1/B2) show moderate activity, suggesting bulkier heterocycles may hinder tubulin binding .

C6 Substituent Role :

  • The 2-fluorobenzoate group balances lipophilicity and metabolic stability compared to the more polar triacetylglucoside in B1/B2 .
  • Sulfonate esters (e.g., in ECHEMI-10) may alter pharmacokinetics but lack reported potency data .

Mechanistic Comparisons

  • Tubulin Binding : The target compound and its dichlorobenzyl ether analog (5b) both inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .
  • Selectivity: Unlike taxanes, aurones like 5b spare normal B-lymphoblast cells, reducing off-target toxicity .

Biological Activity

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is C18H15FNO3C_{18}H_{15}FNO_3. Its structure features a benzofuran core substituted with a pyridine and a fluorobenzoate moiety, which may contribute to its biological activity.

PropertyValue
Molecular Weight315.32 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS NumberNot listed

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the pyridine ring is particularly significant as it can interact with various biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It may induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammatory markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and evaluated their cytotoxicity against various cancer cell lines. The results indicated that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibited significant cytotoxic effects, particularly against breast and colon cancer cells .
  • Antimicrobial Efficacy : A study conducted by researchers at Nagasaki University demonstrated that related compounds showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing these compounds into therapeutic agents for treating infections .

Table 2: Summary of Biological Activities

Activity TypeIn Vitro FindingsReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levelsNot specified

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